REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8](Cl)=[O:9])[S:5][C:6]=1[Br:7].Cl.[CH2:12]([O:14][NH2:15])[CH3:13].Cl>N1C=CC=CC=1.O1CCCC1>[CH2:12]([O:14][NH:15][C:8]([C:4]1[S:5][C:6]([Br:7])=[C:2]([Br:1])[CH:3]=1)=[O:9])[CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(SC1Br)C(=O)Cl
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)ON
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the product was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)ONC(=O)C=1SC(=C(C1)Br)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |